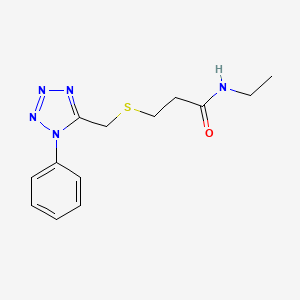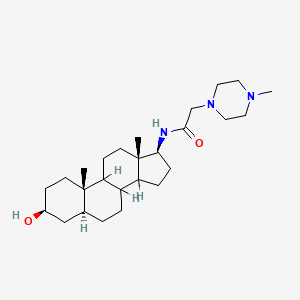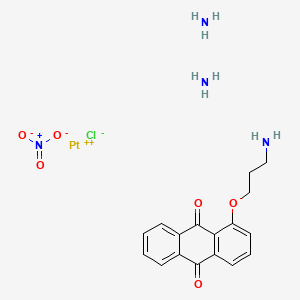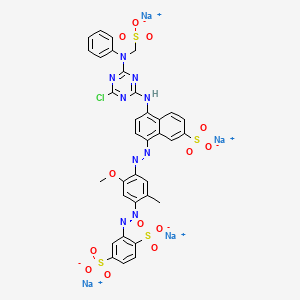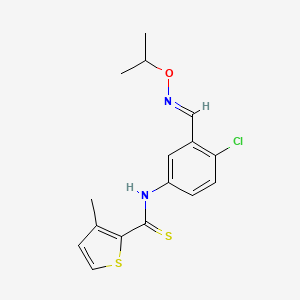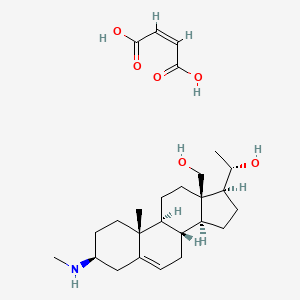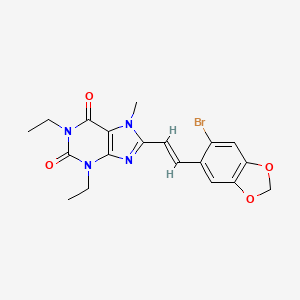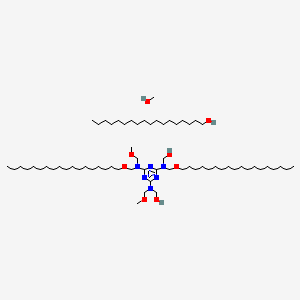
((4-((Hydroxymethyl)(methoxymethyl)amino)-6-((methoxymethyl)((octadecyloxy)methyl)amino)-1,3,5-triazin-2-yl)((octadecyloxy)methyl)amino)methanol, diether with methanol and octadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((4-((Hydroxymethyl)(methoxymethyl)amino)-6-((methoxymethyl)((octadecyloxy)methyl)amino)-1,3,5-triazin-2-yl)((octadecyloxy)methyl)amino)methanol, diether with methanol and octadecan-1-ol) is a complex organic molecule. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazine core. The triazine ring is typically formed through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of hydroxymethyl, methoxymethyl, and octadecyloxy groups through nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with methanol and octadecan-1-ol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The methoxymethyl and octadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxymethyl groups may enhance the compound’s solubility and bioavailability, while the octadecyloxy groups can facilitate its incorporation into lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyanuric chloride derivatives: These compounds share the triazine core and are used in similar applications.
Triazine-based herbicides: Compounds like atrazine and simazine are widely used in agriculture.
Triazine-based drugs: Some anticancer and antimicrobial drugs are based on the triazine scaffold.
Uniqueness
This compound is unique due to the presence of multiple functional groups, which confer distinct chemical and physical properties. The combination of hydroxymethyl, methoxymethyl, and octadecyloxy groups makes it versatile for various applications, from drug development to materials science.
Properties
CAS No. |
93893-16-4 |
|---|---|
Molecular Formula |
C66H136N6O8 |
Molecular Weight |
1141.8 g/mol |
IUPAC Name |
[[4-[hydroxymethyl(octadecoxymethyl)amino]-6-[methoxymethyl(octadecoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methanol;methanol;octadecan-1-ol |
InChI |
InChI=1S/C47H94N6O6.C18H38O.CH4O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-58-43-52(40-55)46-48-45(51(39-54)41-56-3)49-47(50-46)53(42-57-4)44-59-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2/h54-55H,5-44H2,1-4H3;19H,2-18H2,1H3;2H,1H3 |
InChI Key |
WNIKFABOCNMPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCOCN(CO)C1=NC(=NC(=N1)N(CO)COC)N(COC)COCCCCCCCCCCCCCCCCCC.CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



